- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312

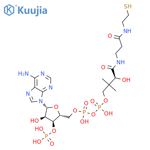

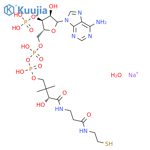

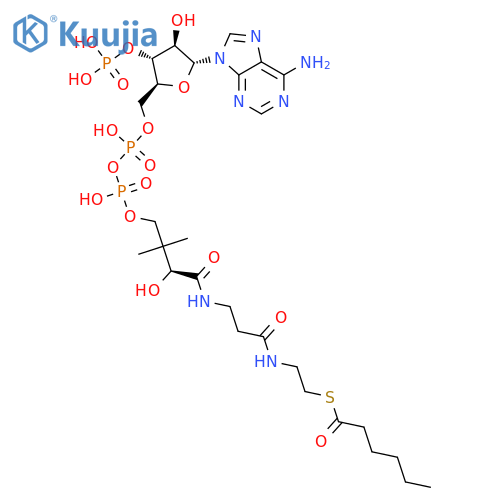

Cas no 5060-32-2 (Coenzyme A, S-hexanoate)

Coenzyme A, S-hexanoate structure

Nom du produit:Coenzyme A, S-hexanoate

Coenzyme A, S-hexanoate Propriétés chimiques et physiques

Nom et identifiant

-

- Coenzyme A, S-hexanoate

- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-hexanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-

- Hexanoyl-Coenzyme A

- n-Hexanoyl-CoA

- Hexanoyl-coenzyme A

- Hexanoyl- CoA

- Caproyl-CoA

- Caproyl coenzyme A

- Hexanethioic acid, S-ester with coenzyme A (8CI)

- Coenzyme A, hexanoate (6CI)

- Caproyl coenzyme A

- caproyl-CoA

- C27H46N7O17P3S

- Hexanoyl coenzyme A

- CHEBI:27540

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate

- LMFA07050328

- 9-{5-O-[{[{4-[(3-{[2-(Hexanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine

- C27-H46-N7-O17-P3-S

- hexanoyl-coenzyme a; (Acyl-CoA); [M+H]+;

- S-hexanoyl-coenzyme-A

- Coenzyme A, hexanoyl-

- C05270

- S-hexanoyl-CoA

- S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) hexanethioate

- 3'-phosphoadenosine 5'-(3-{(3R)-3-hydroxy-4-[(3-{[2-(hexanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)

- caproyl-coenzyme A

- 5060-32-2

- Hexanoyl-CoA

- DTXSID40964834

- Q27103184

- n-hexanoyl-coenzyme A

- Hexanoyl CoA

- DB02563

- S-Hexanoyl-coenzym-A

- SCHEMBL60392

- n-hexanoyl-CoA

- Hexanethioic acid, S-ester with coenzyme A (8CI)

- NS00070446

- CVD-0019444

- S-{(9R,13R,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} hexanethioate (non-preferred name)

- BDBM627980

-

- Piscine à noyau: InChI=1S/C27H46N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1

- La clé Inchi: OEXFMSFODMQEPE-HDRQGHTBSA-N

- Sourire: CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Propriétés calculées

- Qualité précise: 865.18837519g/mol

- Masse isotopique unique: 865.18837519g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 9

- Nombre de récepteurs de liaison hydrogène: 22

- Comptage des atomes lourds: 55

- Nombre de liaisons rotatives: 24

- Complexité: 1450

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 5

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 389Ų

- Le xlogp3: -3.7

Coenzyme A, S-hexanoate Méthode de production

Méthode de production 1

Conditions de réaction

1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7

5.2R:Cl3CCO2H, S:H2O

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7

5.2R:Cl3CCO2H, S:H2O

Référence

Méthode de production 2

Conditions de réaction

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

Référence

- Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring Enzymes, Journal of the American Chemical Society, 2008, 130(8), 2656-2666

Méthode de production 3

Conditions de réaction

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

2.1R:S:H2O, overnight, 37°C, pH 7.5

2.1R:S:H2O, overnight, 37°C, pH 7.5

Référence

- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli, Journal of the American Chemical Society, 2011, 133(30), 11399-11401

Méthode de production 4

Conditions de réaction

1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C

1.2R:HCO2H

1.2R:HCO2H

Référence

- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

Méthode de production 5

Conditions de réaction

1.1R:MgCl2, R:C:9013-18-7, S:H2O, 30 min, 25°C, pH 8.0

1.2R:Cl3CCO2H, S:H2O, 25°C

1.2R:Cl3CCO2H, S:H2O, 25°C

Référence

- A Three Enzyme Pathway for 2-Amino-3-hydroxycyclopent-2-enone Formation and Incorporation in Natural Product Biosynthesis, Journal of the American Chemical Society, 2010, 132(18), 6402-6411

Méthode de production 6

Conditions de réaction

1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8

1.2R:CHCl3

1.2R:CHCl3

Référence

- Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones, Organic Letters, 2021, 23(1), 37-41

Méthode de production 7

Conditions de réaction

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

Référence

- Baeyer-Villiger Oxidation of Acyl Carrier Protein-Tethered Thioester to Acyl Carrier Protein-Linked Thiocarbonate Catalyzed by a Monooxygenase Domain in FR901464 Biosynthesis, ACS Catalysis, 2013, 3(3), 444-447

Méthode de production 8

Conditions de réaction

1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, 23°C, pH 3-5

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, 23°C, pH 3-5

Référence

- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor, Journal of Natural Products, 2010, 73(2), 151-159

Méthode de production 9

Conditions de réaction

1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, pH 3-5

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, pH 3-5

Référence

- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel, Journal of the American Chemical Society, 2009, 131(16), 5994-6002

Méthode de production 10

Coenzyme A, S-hexanoate Raw materials

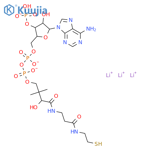

- Coenzyme A sodium salt hydrate

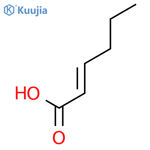

- trans-Hex-2-enoic acid

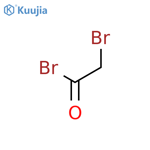

- 2-BROMOACETYL BROMIDE

- Coenzyme A Trilithium Salt

- Coenzyme A

Coenzyme A, S-hexanoate Preparation Products

Coenzyme A, S-hexanoate Littérature connexe

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

5060-32-2 (Coenzyme A, S-hexanoate) Produits connexes

- 1264-52-4(Octanoyl Coenzyme A)

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 85-61-0(Coenzyme A)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 1379886-99-3(3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 2228860-54-4(1-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid)

Fournisseurs recommandés

江苏科伦多食品配料有限公司

Membre gold

Fournisseur de Chine

Réactif

Shandong Feiyang Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membre gold

Fournisseur de Chine

Réactif

Synrise Material Co. Ltd.

Membre gold

Fournisseur de Chine

Lot

atkchemica

Membre gold

Fournisseur de Chine

Réactif